molecular formula C30H48O2 B1203845 17beta,21beta-Epoxyhopan-3-one CAS No. 131985-08-5

17beta,21beta-Epoxyhopan-3-one

Cat. No. B1203845
M. Wt: 440.7 g/mol
InChI Key: CMWZPPYBIGXKPR-LPSJIVJRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17beta,21beta-epoxyhopan-3-one is a hopanoid that is hopan-3-one substituted by an epoxy group across positions 17 and 21. It has been isolated from the bark of Cupania cinerea. It has a role as a plant metabolite. It is a hopanoid, a cyclic terpene ketone and an epoxide.

Scientific Research Applications

Triterpenoids Research

17beta,21beta-Epoxyhopan-3-one is a triterpenoid identified in various natural sources. For instance, it has been isolated from Gentiana scabra, indicating its presence in diverse plant species. This discovery contributes to the understanding of plant biochemistry and potential medicinal properties of triterpenoids (Kakuda et al., 2002).

Marine Biology and Chemistry

In marine biology, 17beta,21beta-Epoxyhopan-3-one has been found in the Indian Ocean soft coral Sarcophyton crassocaule. Such studies are crucial for exploring the chemical diversity in marine organisms and may lead to the discovery of novel compounds with unique properties (Anjaneyulu et al., 2000).

Neuroprotective Activity

Research has identified the neuroprotective activity of derivatives of 17beta,21beta-Epoxyhopan-3-one. This is significant for the development of new treatments for neurological disorders and understanding the mechanisms of neuroprotection (Calogeropoulou et al., 2009).

Anti-inflammatory and Cytotoxic Activities

Studies on Nerium oleander have led to the isolation of compounds including 17beta,21beta-Epoxyhopan-3-one derivatives, which exhibit anti-inflammatory and cytotoxic activities. This expands the knowledge of natural compounds that can be used in treating inflammation and cancer (Zhao et al., 2006).

Cancer Chemoprevention

Research has also explored the cancer chemopreventive activity of compounds related to 17beta,21beta-Epoxyhopan-3-one. This is particularly significant for the development of novel cancer prevention strategies and understanding the mechanisms by which these compounds exert their effects (Tanaka et al., 2004).

Hopanoids in Soil Bacteria

The presence of hopanoids, including 17beta,21beta-Epoxyhopan-3-one, in soil bacteria like Frankia spp. has been studied. This research contributes to the understanding of bacterial lipid membranes and the ecological role of bacteria in soil (Rosa-Putra et al., 2001).

Vasodilating Effects

The compound has been studied for its vasodilating effects, providing insights into cardiovascular health and potential therapeutic applications for vascular diseases (Au et al., 2004).

properties

CAS RN

131985-08-5

Product Name

17beta,21beta-Epoxyhopan-3-one

Molecular Formula

C30H48O2

Molecular Weight

440.7 g/mol

IUPAC Name

(1R,2R,5S,7S,10R,11S,14R,15R,20R)-1,2,10,15,19,19-hexamethyl-7-propan-2-yl-6-oxahexacyclo[12.8.0.02,11.05,7.05,10.015,20]docosan-18-one

InChI

InChI=1S/C30H48O2/c1-19(2)29-17-15-28(8)22-10-9-21-25(5)13-12-23(31)24(3,4)20(25)11-14-26(21,6)27(22,7)16-18-30(28,29)32-29/h19-22H,9-18H2,1-8H3/t20-,21+,22-,25-,26+,27+,28+,29-,30-/m0/s1

InChI Key

CMWZPPYBIGXKPR-LPSJIVJRSA-N

Isomeric SMILES

CC(C)[C@@]12CC[C@]3([C@@]1(O2)CC[C@@]4([C@@H]3CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CCC(=O)C6(C)C)C)C)C)C

SMILES

CC(C)C12CCC3(C1(O2)CCC4(C3CCC5C4(CCC6C5(CCC(=O)C6(C)C)C)C)C)C

Canonical SMILES

CC(C)C12CCC3(C1(O2)CCC4(C3CCC5C4(CCC6C5(CCC(=O)C6(C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17beta,21beta-Epoxyhopan-3-one
Reactant of Route 2
17beta,21beta-Epoxyhopan-3-one
Reactant of Route 3
17beta,21beta-Epoxyhopan-3-one
Reactant of Route 4
17beta,21beta-Epoxyhopan-3-one
Reactant of Route 5
17beta,21beta-Epoxyhopan-3-one
Reactant of Route 6
17beta,21beta-Epoxyhopan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.